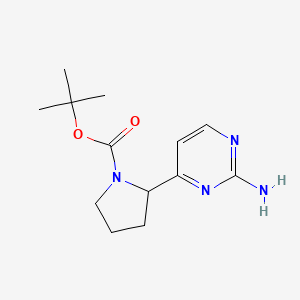
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2 . It has a molecular weight of 264.33 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-9(17)11-15-7-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) . This indicates that the molecule consists of a pyrrolidine ring attached to a pyrimidine ring, with an amino group on the pyrimidine ring and a tert-butyl carboxylate group on the pyrrolidine ring .Physical And Chemical Properties Analysis
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate is a powder that is stored at room temperature . Its molecular weight is 264.33 .Aplicaciones Científicas De Investigación
H4 Receptor Ligand Development
A study involved the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), highlighting the chemical optimization process. This process led to compounds showing potent in vitro activity and significant anti-inflammatory and antinociceptive activities in animal models, demonstrating the potential of H4R antagonists in managing pain and inflammation. The optimization involved systematic modifications of the core pyrimidine moiety and other structural aspects, showcasing the intricate chemical engineering required to enhance biological activity (Altenbach et al., 2008).
Heterocyclic β-Amino Acids Synthesis
Another research avenue explored the convenient preparation of β-amino-5-pyrimidinepropanoic acid and derivatives through Michael addition and other synthetic steps. This work highlights the utility of these compounds in peptide and peptidomimetic synthesis, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry and drug design. The synthesis protocol allows for the production of these compounds on a multigram scale, indicating scalability for potential industrial applications (Bovy & Rico, 1993).
Multicomponent Reactions for Aminopyrroles
Research into palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water yielded polysubstituted aminopyrroles and its bicyclic analogues. This study underscores the chemical flexibility of pyrimidine derivatives in facilitating complex reactions, leading to novel heterocyclic structures with potential biological activities (Qiu, Wang, & Zhu, 2017).
Interaction with Glycine Esters
Investigation into the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate demonstrated the formation of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research provides insight into the reactivity of pyrimidine derivatives and their potential as precursors for developing biologically active compounds. The synthesis and structural elucidation of these compounds underscore the role of pyrimidine derivatives in generating diverse molecular architectures for pharmacological exploration (Zinchenko et al., 2018).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-10(17)9-6-7-15-11(14)16-9/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOGSVJRJNSRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





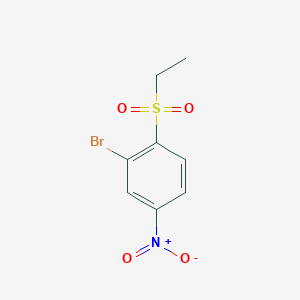
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
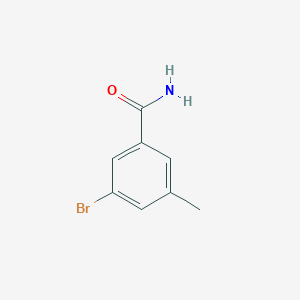

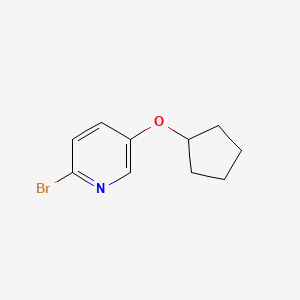
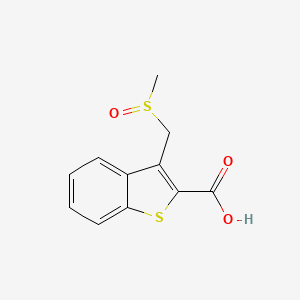
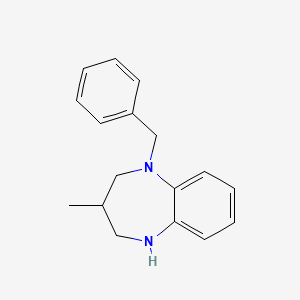
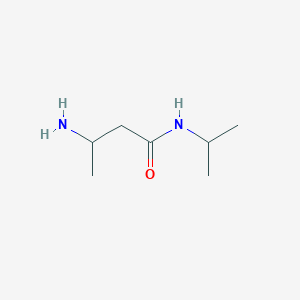
![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)
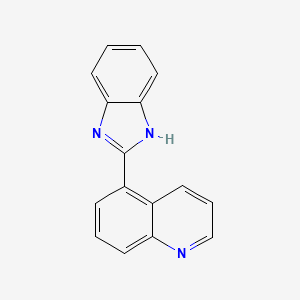
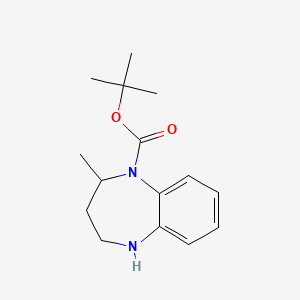
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)